N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a double-ring system composed of a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of two methoxy groups at positions 6 and 7 on the quinazoline ring and a 2,4-dichlorophenyl group attached to the nitrogen atom at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the 2,4-Dichlorophenyl Group: The final step involves the nucleophilic substitution reaction where the 2,4-dichlorophenyl group is introduced.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinazoline derivatives with hydroxyl groups.
Reduction: Reduction reactions can target the quinazoline ring or the chlorophenyl group, resulting in various reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxylated quinazoline derivatives.
Reduction: Reduced quinazoline or phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, particularly cancer, due to its ability to inhibit certain enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By blocking these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 6 and 7 enhances its solubility and reactivity, while the 2,4-dichlorophenyl group contributes to its biological activity .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEYRKYHSXFGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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